N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide
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Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide, also known as K252a, is a natural product that belongs to the staurosporine family of alkaloids. It was first isolated from the fermentation broth of a soil bacterium, Nocardiopsis sp. in 1990. K252a has been extensively studied for its biological activities and potential therapeutic applications.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide exerts its biological effects by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways that are critical for cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines, inhibit angiogenesis (the formation of new blood vessels), and suppress the proliferation of smooth muscle cells. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide in lab experiments is its specificity for protein kinases. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to induce apoptosis in non-cancerous cells at high concentrations, and caution should be exercised when using this compound in cell-based assays.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer. This compound has been shown to induce apoptosis in cancer cells and may be useful in combination with other chemotherapy agents. Another area of interest is its neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the potential side effects of this compound and to develop safer and more effective analogs of this compound.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound, 2-amino-5-tert-butyl-3-isoxazolecarboxylic acid. This compound is then converted to the key intermediate, 5-tert-butyl-3-(4-chlorobenzoyl)isoxazole, which is further transformed to this compound. The synthesis of this compound is challenging and requires expertise in organic chemistry.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzamide has been widely used in scientific research as a tool to investigate the molecular mechanisms underlying various biological processes. It is a potent inhibitor of protein kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases. This compound has been shown to inhibit the activity of several RTKs, including the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR). It has also been demonstrated to inhibit the activity of several serine/threonine kinases, including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII).
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,3)11-8-12(17-19-11)16-13(18)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJSLXRFHRTBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649427 |
Source
|
Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853994-49-7 |
Source
|
Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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